molecular formula C27H45N9O12 B1234748 N-Desferriferrichrome CAS No. 15630-64-5

N-Desferriferrichrome

Cat. No.: B1234748
CAS No.: 15630-64-5
M. Wt: 687.7 g/mol
InChI Key: ZFDAUYPBCXMSBF-UHFFFAOYSA-N
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Description

N-Desferriferrichrome is a hydroxamate siderophore, a type of compound that binds and transports iron in microorganisms. It is produced by various fungi, including Ustilago sphaerogena, and plays a crucial role in iron chelation and uptake. This compound is essential for the survival and growth of these organisms in iron-limited environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desferriferrichrome is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway. The gene Ao415 encodes a protein responsible for the biosynthesis of this hydroxamate siderophore. The synthesis involves the assembly of two units of three glycyl and three N5-acetyl-N5-hydroxy-L-ornithyl residues .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using fungi such as Ustilago sphaerogena. The fermentation broth is then processed to extract and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-Desferriferrichrome undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of this compound .

Scientific Research Applications

N-Desferriferrichrome has a wide range of scientific research applications:

Mechanism of Action

N-Desferriferrichrome acts by binding free iron in the environment and enhancing its uptake by organisms. This interaction results in the formation of an iron-N-Desferriferrichrome complex, which can be transported across the cell membrane. The compound regulates iron intake and cell membrane homeostasis, affecting growth, metabolism, and nematode trapping ability in fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desferriferrichrome is unique due to its specific gene cluster (Ao415) responsible for its biosynthesis, which is distinct from other NRPSs in fungi.

Properties

IUPAC Name

N-[3-[5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDAUYPBCXMSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Desferriferrichrome
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